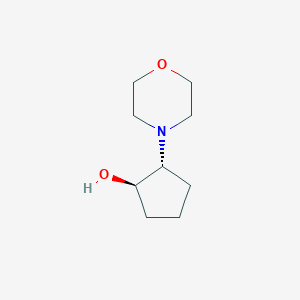

1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(1R,2R)-2-morpholin-4-ylcyclopentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c11-9-3-1-2-8(9)10-4-6-12-7-5-10/h8-9,11H,1-7H2/t8-,9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDLQQULXCVFFIX-RKDXNWHRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]([C@@H](C1)O)N2CCOCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(Morpholin-4-yl)-2-hydroxy-cyclopentane is a heterocyclic organic compound featuring a cyclopentane ring substituted with a morpholine and a hydroxyl group. This molecule holds potential interest for researchers in medicinal chemistry and drug development due to the established biological significance of both the morpholine and cyclopentane scaffolds. The morpholine ring is a common motif in many approved drugs, valued for its favorable physicochemical and metabolic properties. The cyclopentane ring serves as a versatile and stereochemically defined scaffold. The combination of these two moieties in this compound presents a molecule with potential for diverse biological activities.

This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its synthesis, stereochemistry, and potential biological relevance.

Chemical and Physical Properties

Table 1: General Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 161193-34-6 | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | [1] |

| Molecular Weight | 171.24 g/mol | [1] |

| InChI Key | BDLQQULXCVFFIX-RKDXNWHRSA-N | [1] |

Stereochemistry

This compound possesses two stereocenters at positions 1 and 2 of the cyclopentane ring. This gives rise to the possibility of four stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). The synthesis of this compound via the ring-opening of cyclopentene oxide with morpholine typically results in the formation of the trans diastereomers, (1R,2S) and (1S,2R), as a racemic mixture.[1]

Synthesis

The most probable and well-established synthetic route to this compound is the nucleophilic ring-opening of cyclopentene oxide with morpholine.[1] This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This backside attack leads to an inversion of stereochemistry at the site of attack, resulting in the trans configuration of the final product.

Experimental Protocol: Synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

While a specific, detailed experimental protocol for the synthesis of this exact compound is not available in the literature, a general procedure for the aminolysis of epoxides can be adapted.

Materials:

-

Cyclopentene oxide

-

Morpholine

-

A suitable solvent (e.g., methanol, ethanol, or water)

-

Optional: A Lewis acid catalyst (e.g., lithium perchlorate) to enhance reactivity

Procedure:

-

In a round-bottom flask, dissolve cyclopentene oxide in a suitable solvent.

-

Add an equimolar amount or a slight excess of morpholine to the solution.

-

The reaction can be carried out at room temperature or with gentle heating to increase the reaction rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

If the reaction is slow, a catalytic amount of a Lewis acid can be added.

-

Upon completion of the reaction, the solvent is removed under reduced pressure.

-

The crude product is then purified, typically by column chromatography on silica gel, to yield the desired trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.

Diagram 1: Synthetic Workflow

Caption: General workflow for the synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.

Spectroscopic Data

Detailed NMR, IR, and mass spectrometry data for this compound are not currently available in public databases or scientific literature. Characterization of the synthesized compound would be essential to confirm its structure and stereochemistry.

Biological Activity and Signaling Pathways

There is no specific information available in the scientific literature regarding the biological activity or the signaling pathways modulated by this compound. However, based on the known pharmacological profiles of related compounds, some potential areas of interest for future research can be inferred.

Morpholine-containing compounds are known to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. Similarly, various cyclopentane derivatives have been investigated for their therapeutic potential. For instance, cyclopentane-1,2-dione derivatives have been evaluated as thromboxane A2 prostanoid (TP) receptor antagonists.[3]

Given the structural features of this compound, it could be a candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Diagram 2: Potential Research Directions

Caption: Potential avenues for investigating the biological activity of the title compound.

Conclusion

This compound is a readily accessible compound with potential for biological activity based on its constituent morpholine and cyclopentane moieties. While detailed experimental data on its physicochemical properties and biological effects are currently lacking, this technical guide provides a foundation for future research. The outlined synthetic protocol offers a straightforward method for its preparation, which will enable further investigation into its chemical and pharmacological characteristics. Future studies should focus on the full characterization of this compound and a comprehensive screening of its biological activities to unlock its potential in drug discovery and development.

References

An In-depth Technical Guide to the Synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic route to 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a novel morpholine-substituted cyclopentanol with potential applications in medicinal chemistry and drug discovery. Due to the limited availability of direct literature on this specific compound, this document outlines a well-established synthetic methodology based on the nucleophilic ring-opening of epoxides, a fundamental and widely applied reaction in organic synthesis. The protocols and data presented herein are representative examples derived from analogous chemical transformations and are intended to serve as a foundational guide for its synthesis and further investigation.

Synthetic Pathway

The proposed synthesis of this compound involves the direct nucleophilic attack of morpholine on cyclopentene oxide. This reaction proceeds via an SN2 mechanism, where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. The subsequent protonation of the resulting alkoxide during the workup yields the desired 2-hydroxycyclopentyl morpholine derivative. The reaction is expected to produce a racemic mixture of trans-diastereomers.

Reaction Scheme:

Cyclopentene Oxide + Morpholine → this compound

Experimental Protocol

This section details a representative experimental procedure for the synthesis of this compound.

Materials:

-

Cyclopentene oxide (1.0 eq)

-

Morpholine (1.2 eq)

-

Methanol (solvent)

-

Water

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of cyclopentene oxide (1.0 eq) in methanol, add morpholine (1.2 eq) dropwise at room temperature with stirring.

-

The reaction mixture is then heated to reflux and maintained at this temperature for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion of the reaction, the solvent is removed under reduced pressure using a rotary evaporator.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the synthesis of this compound based on typical yields and spectroscopic characteristics of similar compounds.

Table 1: Reaction Parameters and Yield

| Parameter | Value |

| Starting Material | Cyclopentene Oxide |

| Reagent | Morpholine |

| Solvent | Methanol |

| Reaction Temperature | Reflux |

| Reaction Time | 6-8 hours |

| Expected Yield | 75-85% |

Table 2: Physicochemical and Spectroscopic Data

| Property | Expected Value |

| Appearance | Colorless to pale yellow oil |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | 4.00-3.95 (m, 1H), 3.75-3.65 (m, 4H), 3.00-2.90 (m, 1H), 2.70-2.50 (m, 4H), 2.10-1.50 (m, 6H) |

| ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) | 75.0, 68.0, 67.5, 52.0, 32.0, 28.0, 22.0 |

| IR (neat, cm⁻¹) | 3400 (br, O-H), 2950, 2860, 1450, 1115 (C-N, C-O) |

| Mass Spec (ESI+) m/z | 172.13 [M+H]⁺ |

Visualizations

Synthetic Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of this compound.

Caption: Synthetic and purification workflow for this compound.

General Biological Screening Workflow

Given that this compound is a novel compound, the following diagram outlines a logical workflow for its initial biological evaluation.

Caption: General workflow for the biological evaluation of a novel chemical entity.

An In-depth Technical Guide to 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and potential biological significance of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The information is curated for professionals in the fields of chemical research and drug development.

Molecular Structure and Properties

This compound is a bicyclic organic compound featuring a saturated five-membered cyclopentane ring and a six-membered morpholine ring. The morpholine ring is a heterocyclic amine ether, which can enhance the pharmacokinetic profile of bioactive molecules[1]. The molecular formula of the compound is C₉H₁₇NO₂[2].

Key Structural Features:

-

Cyclopentane Core: The cyclopentane ring serves as a rigid and stereochemically defined scaffold, which is a common motif in many biologically active compounds[2].

-

Morpholine Substituent: The morpholine group is attached to the cyclopentane ring via a nitrogen atom.

-

Hydroxyl Group: A hydroxyl (-OH) group is present on the cyclopentane ring at a position adjacent to the morpholine attachment point.

-

Stereochemistry: The cyclopentane ring possesses two chiral centers at carbon 1 (attached to the morpholine) and carbon 2 (bearing the hydroxyl group). This results in the potential for multiple stereoisomers. The likely synthesis method via epoxide ring-opening suggests a trans configuration of the morpholine and hydroxyl groups[2].

Physicochemical Data Summary

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | [2] |

| Molecular Weight | 171.24 g/mol | [2] |

| CAS Number | 161277-45-8 / 161193-34-6 | [2][3] |

| InChI Key | BDLQQULXCVFFIX-RKDXNWHRSA-N | [2] |

| Predicted Mass Spectrometry | Molecular Ion Peak (M⁺) at m/z 171 | [2] |

Note on CAS Number: There appears to be conflicting information in public databases regarding the precise CAS number for this compound, with both 161277-45-8 and 161193-34-6 being associated with it. Researchers should verify the CAS number with their supplier.

Synthesis and Experimental Protocols

The most probable and well-established synthetic route to this compound is through the nucleophilic ring-opening of cyclopentene oxide with morpholine[2]. This reaction is a classic example of an SN2 reaction where the nitrogen atom of the morpholine acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring.

Detailed Experimental Protocol: Synthesis of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

This protocol is based on the general procedure for the aminolysis of epoxides.

Materials:

-

Cyclopentene oxide

-

Morpholine

-

Ethanol (or another suitable polar protic solvent)

-

Water

-

Diethyl ether (or other suitable extraction solvent)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve cyclopentene oxide (1.0 equivalent) in ethanol.

-

Addition of Nucleophile: To this solution, add morpholine (1.1 to 1.5 equivalents). The use of a slight excess of the amine helps to ensure the complete consumption of the epoxide.

-

Reaction Conditions: The mixture is typically stirred at room temperature or gently heated under reflux for several hours to drive the reaction to completion. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator.

-

The resulting residue is taken up in water and extracted several times with a suitable organic solvent such as diethyl ether or ethyl acetate.

-

The combined organic layers are washed with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.

-

-

Drying and Concentration: The organic layer is dried over an anhydrous drying agent like magnesium sulfate or sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The trans stereochemistry is the expected major product due to the backside attack mechanism of the SN2 reaction[2].

Synthesis Workflow Diagram

Caption: Synthetic pathway for this compound.

Potential Biological Significance and Signaling Pathways

While there is a lack of specific studies on the biological activity of this compound, the morpholine moiety is a well-recognized pharmacophore in medicinal chemistry[1]. Morpholine derivatives have been reported to exhibit a broad spectrum of biological activities, including:

The antifungal activity of some morpholine-containing drugs, for instance, involves the inhibition of enzymes in the ergosterol biosynthesis pathway, which is crucial for the integrity of fungal cell membranes[5].

Given the presence of the morpholine scaffold, it is plausible that this compound could be investigated for similar biological activities. The cyclopentane ring provides a defined three-dimensional orientation for the functional groups, which could influence its binding affinity and selectivity for biological targets[2].

Logical Relationship Diagram for Potential Drug Discovery

Caption: Logical workflow for investigating the biological activity of the title compound.

References

An In-depth Technical Guide on the Stereochemistry of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

Disclaimer: No specific experimental data has been reported in the peer-reviewed literature for the synthesis, resolution, and detailed stereochemical analysis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. This technical guide is therefore a hypothetical construct based on established principles and analogous procedures for structurally related compounds. It is intended to provide a framework for researchers, scientists, and drug development professionals interested in the stereochemistry of this and similar molecules.

Introduction

The compound this compound possesses two stereocenters at the C1 and C2 positions of the cyclopentane ring. This gives rise to four possible stereoisomers: (1R,2R), (1S,2S), (1R,2S), and (1S,2R). These stereoisomers can be grouped into two pairs of enantiomers: the trans isomers ((1R,2R) and (1S,2S)) and the cis isomers ((1R,2S) and (1S,2R)). The relative and absolute stereochemistry of these isomers can significantly influence their biological activity and physicochemical properties, making their stereoselective synthesis and characterization a critical aspect of drug discovery and development.

This guide outlines a plausible synthetic approach to the racemic mixture of trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a detailed protocol for its enantiomeric resolution via lipase-catalyzed kinetic resolution, and a comprehensive analysis of the spectroscopic methods used to determine the stereochemistry of the resulting isomers.

Synthesis of Racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

A common and effective method for the synthesis of 1,2-amino alcohols is the ring-opening of an epoxide with an amine. This approach can be adapted to synthesize the target compound.

Proposed Synthetic Pathway

Figure 1: Proposed synthetic route to racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.

Experimental Protocol (Hypothetical)

Step 1: Epoxidation of Cyclopentene To a solution of cyclopentene (1.0 eq) in dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 4 hours. The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield cyclopentene oxide.

Step 2: Ring-opening of Cyclopentene Oxide with Morpholine A mixture of cyclopentene oxide (1.0 eq) and morpholine (2.0 eq) is heated at 80 °C for 12 hours. The excess morpholine is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane. The trans isomer is the expected major product due to the backside attack of the amine on the epoxide.

Enantiomeric Resolution by Lipase-Catalyzed Kinetic Resolution

Enzymatic kinetic resolution is a powerful technique for separating enantiomers of racemic alcohols. Lipases are commonly used for the stereoselective acylation of one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

Workflow for Lipase-Catalyzed Kinetic Resolution

Figure 2: Workflow for the lipase-catalyzed kinetic resolution of rac-trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane.

Experimental Protocol (Hypothetical)

To a solution of racemic trans-1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (1.0 eq) in tert-butyl methyl ether (TBME) is added vinyl acetate (2.0 eq) and immobilized Candida antarctica lipase B (CAL-B, Novozym 435). The suspension is stirred at room temperature, and the reaction progress is monitored by chiral HPLC. The reaction is stopped at approximately 50% conversion. The enzyme is filtered off, and the solvent is removed under reduced pressure. The resulting mixture of the unreacted (S,S)-enantiomer and the acetylated (R,R)-enantiomer is separated by column chromatography on silica gel. The (R,R)-acetate is then hydrolyzed (e.g., using K₂CO₃ in methanol) to afford the (R,R)-amino alcohol.

Quantitative Data (Hypothetical)

| Parameter | Value |

| Enzyme | Candida antarctica Lipase B (CAL-B) |

| Acyl Donor | Vinyl Acetate |

| Solvent | tert-Butyl methyl ether (TBME) |

| Temperature | 25 °C |

| Conversion | ~50% |

| Enantiomeric Excess (ee) of (S,S)-alcohol | >99% |

| Enantiomeric Excess (ee) of (R,R)-acetate | >99% |

| Enantioselectivity (E) | >200 |

Stereochemical Analysis

The determination of the relative (cis vs. trans) and absolute stereochemistry of the isomers is crucial. This is typically achieved using a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

NMR Spectroscopy

¹H NMR spectroscopy is a powerful tool for differentiating between cis and trans isomers of 1,2-disubstituted cyclopentanes based on the coupling constants (³J) between the protons at C1 and C2.[1][2][3]

-

trans Isomers: The dihedral angle between the C1-H and C2-H bonds is typically close to 180°, resulting in a large coupling constant (³J ≈ 8-12 Hz) .

-

cis Isomers: The dihedral angle between the C1-H and C2-H bonds is close to 0°, leading to a smaller coupling constant (³J ≈ 5-8 Hz) .

¹³C NMR spectroscopy can also be used to distinguish between diastereomers, as the chemical shifts of the carbon atoms will differ due to the different steric environments.

Hypothetical ¹H NMR Data:

| Isomer | H1 (ppm) | H2 (ppm) | ³J(H1,H2) (Hz) |

| trans-(1R,2R) | ~2.8 | ~3.9 | ~10 |

| cis-(1R,2S) | ~3.0 | ~4.1 | ~6 |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. While MS alone cannot typically distinguish between enantiomers, it can help confirm the structure and may show subtle differences in the fragmentation patterns of diastereomers. The fragmentation of N-substituted amino alcohols is often characterized by α-cleavage.[4][5]

Expected Fragmentation Pathways:

Figure 3: Plausible mass spectral fragmentation pathways for this compound.

The base peak is often the result of α-cleavage adjacent to the nitrogen atom, leading to a stable morpholinium-containing fragment.

Conclusion

This technical guide provides a hypothetical yet scientifically grounded framework for the synthesis, resolution, and stereochemical characterization of this compound. The proposed methodologies are based on well-established chemical and enzymatic transformations and analytical techniques. The successful execution of these protocols would enable the preparation of all four stereoisomers in high purity, facilitating the investigation of their individual biological activities and structure-activity relationships, which is of paramount importance in the field of drug development. Further experimental work is required to validate and optimize these proposed procedures for this specific molecule.

References

Spectroscopic and Synthetic Profile of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the predicted spectral data for the compound 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (CAS No. 161193-34-6), alongside established experimental protocols for its synthesis and spectroscopic analysis. Due to the limited availability of published experimental spectra for this specific molecule, this document focuses on predicted data derived from the analysis of its constituent functional groups and related chemical structures. This approach offers a valuable reference for the identification and characterization of this and similar compounds in a research and development setting.

Predicted Spectral Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are based on established chemical shift and fragmentation patterns of morpholine, cyclopentanol, and related N-substituted cycloalkanol derivatives.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 3.70 | t | 4H | O-(CH₂)₂-N (Morpholine) |

| ~ 3.50 | m | 1H | CH-OH (Cyclopentane) |

| ~ 2.80 | m | 1H | CH-N (Cyclopentane) |

| ~ 2.55 | t | 4H | O-N-(CH₂)₂ (Morpholine) |

| ~ 1.50 - 2.00 | m | 6H | CH₂ (Cyclopentane) |

| ~ 2.00 - 4.00 | br s | 1H | OH |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 75.0 | CH-OH (Cyclopentane) |

| ~ 67.0 | O-(CH₂)₂-N (Morpholine) |

| ~ 65.0 | CH-N (Cyclopentane) |

| ~ 54.0 | O-N-(CH₂)₂ (Morpholine) |

| ~ 30.0 | CH₂ (Cyclopentane) |

| ~ 25.0 | CH₂ (Cyclopentane) |

| ~ 21.0 | CH₂ (Cyclopentane) |

Table 3: Predicted Infrared (IR) Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3600 - 3200 | Broad | O-H stretch (alcohol) |

| 2960 - 2850 | Strong | C-H stretch (aliphatic) |

| 1450 | Medium | C-H bend (alkane) |

| 1115 | Strong | C-O-C stretch (ether in morpholine) |

| 1070 | Strong | C-O stretch (secondary alcohol) |

| 1280 - 1000 | Strong | C-N stretch |

Table 4: Predicted Mass Spectrometry (MS) Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 171 | Moderate | [M]⁺ (Molecular Ion) |

| 154 | Low | [M-OH]⁺ |

| 114 | Strong | [M - C₄H₇O]⁺ (Loss of cyclopentanol ring) |

| 86 | Very Strong | [C₄H₈NO]⁺ (Morpholine fragment) |

| 57 | Moderate | [C₃H₅O]⁺ or [C₄H₉]⁺ |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of its spectral data.

Synthesis: Ring-Opening of Cyclopentene Oxide with Morpholine

A likely and established method for the synthesis of this compound is the nucleophilic ring-opening of cyclopentene oxide with morpholine.[1]

Materials:

-

Cyclopentene oxide

-

Morpholine

-

Methanol (or other suitable polar solvent)

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask, dissolve cyclopentene oxide (1 equivalent) in methanol.

-

Add morpholine (1.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 24-48 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, remove the methanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to obtain pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) or other suitable deuterated solvent in an NMR tube.

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 or 500 MHz NMR spectrometer.

-

¹H NMR: Obtain the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Record the IR spectrum on a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. The data is typically reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS):

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a Gas Chromatography (GC) or Liquid Chromatography (LC) system.

-

Ionization: Utilize Electron Ionization (EI) or a soft ionization technique such as Electrospray Ionization (ESI).

-

Data Acquisition: Obtain the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500 amu).

Visualizations

The following diagrams illustrate the key molecular structure and a general workflow for the spectroscopic analysis of this compound.

References

Technical Whitepaper: Physicochemical Properties of 2-(4-Morpholinyl)cyclopentanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of the physical and chemical properties of 2-(4-Morpholinyl)cyclopentanol. Due to the limited availability of experimentally-derived data for this specific compound in public literature, this guide synthesizes information based on its structural components: the cyclopentanol ring and the morpholine moiety. It presents predicted physicochemical parameters and details the standard experimental methodologies required for their empirical determination. This whitepaper is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and structurally related molecules in drug discovery and development.

Compound Identification and Structure

2-(4-Morpholinyl)cyclopentanol is a heterocyclic organic compound incorporating a cyclopentanol ring substituted with a morpholine group at the second position. The presence of both a secondary alcohol and a tertiary amine functional group dictates its chemical behavior and physical properties.

| Identifier | Value | Reference |

| IUPAC Name | 2-(Morpholin-4-yl)cyclopentan-1-ol | |

| CAS Number | 161277-45-8 (for 1R-trans isomer) | [1][2] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2] |

| Molecular Weight | 171.24 g/mol | [1][2] |

| Canonical SMILES | C1CC(C(C1)O)N2CCOCC2 |

Predicted Physical and Chemical Properties

The properties of 2-(4-Morpholinyl)cyclopentanol are predicted based on the known characteristics of its parent structures, cyclopentanol and morpholine. The hydroxyl group from cyclopentanol and the tertiary amine from morpholine are expected to dominate its intermolecular interactions and reactivity.

| Property | Predicted Value / Characteristic | Justification |

| Physical State | Colorless to pale yellow viscous liquid or low-melting solid | Based on the properties of cyclopentanol (viscous liquid) and morpholine (liquid).[3][4] |

| Boiling Point | > 140 °C | Expected to be higher than both cyclopentanol (140 °C) and morpholine (129 °C) due to increased molecular weight and potential for hydrogen bonding.[3][4][5] |

| Melting Point | > -19 °C | Expected to be higher than cyclopentanol (-19 °C) and morpholine (-5 °C) due to increased molecular weight and molecular symmetry.[3][4][5] |

| Solubility | Moderately soluble in water; Soluble in polar organic solvents | The morpholine moiety is miscible with water, which should enhance the moderate water solubility of the cyclopentanol backbone.[6][7][8] |

| pKa (Acidic) | ~16-18 | The hydroxyl group is expected to have a pKa similar to that of other secondary alcohols like cyclopentanol.[9] |

| pKa (Basic) | ~8-9 | The nitrogen atom of the morpholine ring is basic, with a pKa expected to be similar to that of morpholine itself (pKa of conjugate acid is ~8.5).[10] |

Physicochemical Data of Constituent Moieties

To provide context for the predicted values, the experimentally determined properties of cyclopentanol and morpholine are presented below.

Table 2.1: Properties of Cyclopentanol

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless, viscous liquid | [3][11] |

| Molecular Weight | 86.13 g/mol | [6] |

| Melting Point | -19 °C | [3][5][11] |

| Boiling Point | 139-141 °C | [3][5] |

| Density | 0.948 g/mL at 20 °C | [3] |

| Water Solubility | Sparingly soluble (~5 g/L) | [6][11] |

| pKa (acidic) | ~17.95 (Predicted) |[9] |

Table 2.2: Properties of Morpholine

| Property | Value | Reference |

|---|---|---|

| Appearance | Colorless, hygroscopic liquid | [7][8] |

| Molecular Weight | 87.12 g/mol | [8] |

| Melting Point | -5 °C | [4] |

| Boiling Point | 129 °C | [4] |

| Density | 1.007 g/cm³ | [4] |

| Water Solubility | Miscible | [8][10] |

| pKa (of conjugate acid) | 8.49 |[10] |

Chemical Reactivity Profile

The chemical reactivity of 2-(4-Morpholinyl)cyclopentanol is defined by its two primary functional groups:

-

Secondary Alcohol (-OH): The hydroxyl group on the cyclopentane ring can undergo typical alcohol reactions. It can be oxidized to the corresponding ketone, 2-(4-morpholinyl)cyclopentanone. It is also susceptible to esterification with carboxylic acids or acid chlorides and can act as a nucleophile in substitution reactions.

-

Tertiary Amine (-N<): The nitrogen atom in the morpholine ring possesses a lone pair of electrons, rendering it basic and nucleophilic.[4][10] It will readily react with acids to form morpholinium salts.[4][10] This basicity is a key feature influencing the compound's solubility in acidic aqueous solutions.

Standard Experimental Protocols

The following sections detail the standard laboratory procedures for determining the key physicochemical properties of 2-(4-Morpholinyl)cyclopentanol.

Melting Point Determination

This protocol describes the determination of the melting point range of a solid organic compound using a Thiele tube apparatus.

Materials:

-

Thiele tube

-

High-boiling point mineral oil

-

Thermometer (-10 to 200 °C)

-

Capillary tubes (sealed at one end)

-

Rubber band or slice of rubber tubing

-

Bunsen burner or microburner

-

Sample of 2-(4-Morpholinyl)cyclopentanol (solid form)

Procedure:

-

Sample Preparation: Finely powder a small amount of the solid sample. Introduce a small quantity of the powdered sample into the open end of a capillary tube. Tap the sealed end of the tube gently on a hard surface to pack the sample to a height of 2-3 mm.[3]

-

Apparatus Assembly: Attach the capillary tube to the thermometer using a small rubber band. The sample in the tube should be level with the thermometer bulb.[5]

-

Heating: Insert the thermometer and attached capillary tube into the Thiele tube, ensuring the rubber band is above the level of the mineral oil.[5] Gently heat the side arm of the Thiele tube with a small flame, moving it back and forth to ensure even heating.[5]

-

Observation: For an unknown compound, a preliminary rapid heating can be performed to find an approximate melting point. For the accurate measurement, heat slowly, aiming for a temperature increase of 1-2 °C per minute near the expected melting point.[5][7]

-

Data Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Record the temperature at which the last crystal of the solid melts (the end of the melting range).[5] A pure compound will exhibit a sharp melting range of 0.5-1.0 °C.[5]

Boiling Point Determination (Micro Method)

This protocol details the determination of a liquid's boiling point using a small sample volume in a Thiele tube.

Materials:

-

Thiele tube and mineral oil

-

Thermometer

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band

-

Bunsen burner

-

Sample of 2-(4-Morpholinyl)cyclopentanol (liquid form)

Procedure:

-

Apparatus Assembly: Attach a small test tube to the thermometer with a rubber band, ensuring the bottom of the tube is flush with the thermometer bulb.[9]

-

Sample Addition: Add 0.2-0.5 mL of the liquid sample into the test tube.[9]

-

Capillary Insertion: Place the capillary tube, sealed end up, into the liquid in the test tube.[9]

-

Heating: Insert the entire assembly into the Thiele tube. Heat the side arm gently. Initially, air trapped in the capillary tube will expand and bubble out.

-

Observation: Continue heating until a rapid and continuous stream of bubbles emerges from the open end of the inverted capillary tube. This indicates the liquid is at a temperature just above its boiling point.[2][9]

-

Data Recording: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the stream of bubbles stops and the liquid is drawn up into the capillary tube.[2][9] Record this temperature.

Solubility Determination

This qualitative and semi-quantitative protocol is used to classify the solubility of an organic compound in various solvents.

Materials:

-

Small test tubes

-

Graduated pipettes or droppers

-

Spatula

-

Sample of 2-(4-Morpholinyl)cyclopentanol

-

Solvents: Deionized water, Diethyl ether, 5% HCl(aq), 5% NaOH(aq)

-

Litmus paper

Procedure:

-

Water Solubility: Place ~25 mg of the sample into a test tube. Add 0.75 mL of deionized water in small portions, shaking vigorously after each addition.[11] If a homogeneous solution forms, the compound is water-soluble. Test the resulting solution with litmus paper to determine if it is acidic, basic, or neutral.[1]

-

Ether Solubility: If the compound is water-soluble, repeat the test in a new test tube using diethyl ether as the solvent.[11]

-

Aqueous Acid/Base Solubility (if water-insoluble):

-

5% NaOH Test: If the compound is insoluble in water, add 0.75 mL of 5% NaOH solution to a fresh sample. Shake vigorously. Formation of a solution indicates the presence of an acidic functional group.[1][11]

-

5% HCl Test: If the compound is insoluble in water and 5% NaOH, add 0.75 mL of 5% HCl solution to a fresh sample. Shake vigorously. Formation of a solution indicates the presence of a basic functional group (e.g., an amine).[1][11]

-

-

Classification: Record the compound as soluble, partially soluble, or insoluble in each solvent.

pKa Determination by Potentiometric Titration

This protocol describes the determination of the acid dissociation constant (pKa) by monitoring pH changes during titration with a strong base. This method is suitable for determining the pKa of the morpholinium conjugate acid.

Materials:

-

pH meter with a combination pH electrode

-

Magnetic stirrer and stir bar

-

Burette (50 mL)

-

Beaker (100 mL)

-

Standardized 0.1 M NaOH solution

-

Standard pH buffers (pH 4, 7, 10)

-

Sample of 2-(4-Morpholinyl)cyclopentanol

-

0.1 M HCl

Procedure:

-

Calibration: Calibrate the pH meter using standard buffers of pH 4, 7, and 10.[6][8]

-

Sample Preparation: Accurately weigh a sample of 2-(4-Morpholinyl)cyclopentanol and dissolve it in a known volume of deionized water to create a solution of known concentration (e.g., 1 mM).[6][8] Add a magnetic stir bar.

-

Acidification: To determine the pKa of the basic morpholine nitrogen, first protonate it fully by titrating the sample solution with 0.1 M HCl to an acidic pH (e.g., pH 2-3).

-

Titration: Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. Begin titrating the acidified sample with the standardized 0.1 M NaOH solution. Add the titrant in small, known increments (e.g., 0.1-0.2 mL).[8]

-

Data Collection: After each addition of NaOH, allow the pH reading to stabilize and record both the volume of titrant added and the corresponding pH. Continue this process well past the equivalence point (e.g., to pH 12).[6][8]

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa is the pH at the half-equivalence point. The equivalence point can be found from the inflection point of the curve, often determined by plotting the first derivative (ΔpH/ΔV) versus volume.[12]

References

- 1. scribd.com [scribd.com]

- 2. uomus.edu.iq [uomus.edu.iq]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemconnections.org [chemconnections.org]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. SSERC | Melting point determination [sserc.org.uk]

- 8. dergipark.org.tr [dergipark.org.tr]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

Therapeutic Potential of Cyclopentane Derivatives: A Technical Guide for Drug Development Professionals

Introduction

The cyclopentane ring, a five-membered carbocycle, is a prevalent structural motif in a diverse array of biologically active natural products and synthetic molecules.[1] Its unique conformational properties and ability to serve as a scaffold for stereochemically complex substitutions have made it a privileged structure in medicinal chemistry.[2] This technical guide provides an in-depth exploration of the therapeutic potential of cyclopentane derivatives, with a focus on two prominent classes: cyclopentenone prostaglandins and carbocyclic nucleosides. For each class, we will delve into their mechanisms of action, present quantitative data on their biological activities, provide detailed experimental protocols for their evaluation, and visualize key signaling pathways and experimental workflows.

Cyclopentenone Prostaglandins: Modulators of Inflammation and Cancer

Cyclopentenone prostaglandins (cyPGs) are a subclass of prostaglandins characterized by an α,β-unsaturated ketone in the cyclopentane ring.[3][4] This reactive moiety is crucial for many of their biological activities, which are often mediated through covalent adduction to target proteins rather than through traditional G-protein coupled prostanoid receptors.[3][5] Prominent members of this family include prostaglandin A (PGA) and J (PGJ) series, such as 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂).[3]

Anticancer Activity

Cyclopentenone prostaglandins have demonstrated potent anti-neoplastic activity in a variety of cancer cell lines.[5][6] Their mechanisms of action are multifaceted and include the induction of apoptosis, cell cycle arrest, and the inhibition of key pro-survival signaling pathways.[5][7]

The anticancer effects of cyPGs are mediated through both PPARγ-dependent and independent pathways.

-

PPARγ-Dependent Pathway: 15d-PGJ₂ is a high-affinity endogenous ligand for the peroxisome proliferator-activated receptor-gamma (PPARγ), a nuclear receptor that regulates gene expression.[3][5] Activation of PPARγ by 15d-PGJ₂ can lead to the induction of apoptosis and inhibition of cell proliferation in cancer cells.[3]

-

PPARγ-Independent Pathways: The electrophilic α,β-unsaturated carbonyl group in the cyclopentenone ring can react with nucleophilic residues (e.g., cysteine) on various cellular proteins, leading to their modification and altered function.[3][5] Key targets of this covalent modification include components of the NF-κB and Akt signaling pathways.[7][8]

-

Inhibition of NF-κB Signaling: 15d-PGJ₂ has been shown to inhibit the NF-κB signaling pathway at multiple levels. It can directly inhibit the IκB kinase (IKK) complex, preventing the phosphorylation and subsequent degradation of IκBα.[9] This leads to the sequestration of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory and pro-survival genes.[9]

-

Induction of Apoptosis: Cyclopentenone prostaglandins can induce apoptosis through various mechanisms, including the generation of reactive oxygen species (ROS), activation of MAPK pathways, and modulation of Bcl-2 family proteins.[8]

-

The following table summarizes the cytotoxic activity of various cyclopentenone prostaglandins against a range of cancer cell lines.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| 15d-PGJ₂ | HL-60 | Leukemia | ~5 | [8] |

| 15d-PGJ₂ | CT-26 | Colorectal Cancer | ~10 | [8] |

| PGA₁ | HUVEC | Endothelial | Not specified | [10] |

| PGJ₂ | HUVEC | Endothelial | Not specified | [10] |

| Cyclopent-2-en-1-one | Melanoma Cells | Melanoma | Sub-micromolar | [11] |

Apoptosis Assay by Annexin V-FITC and Propidium Iodide (PI) Staining

This protocol is used to quantify the percentage of apoptotic and necrotic cells following treatment with a cyclopentane derivative.

-

Cell Culture and Treatment: Plate cells at a suitable density in a 6-well plate and allow them to adhere overnight. Treat the cells with the desired concentrations of the cyclopentenone prostaglandin or vehicle control for the specified time.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA. Combine with the floating cells from the supernatant.

-

Staining: Centrifuge the cell suspension and resuspend the pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are late apoptotic or necrotic.

NF-κB Inhibition Assay by Western Blot

This protocol assesses the effect of a cyclopentenone prostaglandin on the NF-κB signaling pathway by measuring the protein levels of IκBα and the p65 subunit of NF-κB.

-

Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with the cyclopentenone prostaglandin for the desired time. In some experiments, cells may be co-treated with an NF-κB activator like TNF-α.

-

Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against IκBα, p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Carbocyclic Nucleosides: Antiviral and Anticancer Agents

Carbocyclic nucleosides are a class of nucleoside analogs where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[12] This modification confers increased stability against enzymatic degradation by nucleoside phosphorylases, often leading to improved pharmacokinetic profiles.[12]

Antiviral Activity

Carbocyclic nucleosides have emerged as a crucial class of antiviral agents, with notable examples like abacavir and carbovir being used in the treatment of HIV infection.[10][12][13]

The antiviral activity of carbocyclic nucleosides like abacavir stems from their ability to act as chain terminators of viral DNA synthesis.[13][14]

-

Intracellular Phosphorylation: Abacavir is a prodrug that is taken up by host cells and is intracellularly phosphorylated by cellular kinases to its active triphosphate form, carbovir triphosphate (CBV-TP).[13][14]

-

Inhibition of Reverse Transcriptase: CBV-TP acts as a competitive inhibitor of the viral reverse transcriptase, competing with the natural substrate deoxyguanosine triphosphate (dGTP).[13][14]

-

Chain Termination: When incorporated into the growing viral DNA chain, the absence of a 3'-hydroxyl group on the carbocyclic ring of CBV-TP prevents the formation of the next phosphodiester bond, leading to chain termination and halting viral replication.[13][14]

The following table summarizes the antiviral activity of selected carbocyclic nucleosides.

| Compound | Virus | Cell Line | EC50 (µM) | Reference |

| Abacavir | HIV-1 | Various | 0.07 - 5.8 | [13] |

| Abacavir | HIV-1 (clinical isolates) | - | 0.26 | [10] |

| Carbocyclic Uridine Analog (19a) | RSV | - | 6.94 | [4] |

| Carbocyclic Ribavirin Analog (11a) | RSV | - | 0.53 | [7] |

| Carbocyclic Pyrazole Amide (15f) | HIV-1 | - | 24 | [15] |

Antiviral Activity Assay (Cytopathic Effect Reduction Assay)

This protocol is used to determine the concentration of a carbocyclic nucleoside that inhibits the virus-induced cytopathic effect (CPE) by 50% (EC₅₀).

-

Cell Seeding: Seed host cells in a 96-well plate at a density that will form a confluent monolayer within 24 hours.

-

Compound Dilution: Prepare serial dilutions of the carbocyclic nucleoside in cell culture medium.

-

Infection and Treatment: Remove the growth medium from the cells and add the compound dilutions. Subsequently, infect the cells with a pre-titered amount of virus that causes a significant CPE within a few days. Include uninfected and untreated virus-infected controls.

-

Incubation: Incubate the plate at 37°C in a CO₂ incubator until the virus control wells show the desired level of CPE.

-

CPE Assessment: Assess the CPE in each well, typically by staining the cells with a dye like crystal violet that stains viable cells. The intensity of the stain is proportional to the number of viable cells.

-

Data Analysis: Read the absorbance of each well using a plate reader. Calculate the EC₅₀ value by plotting the percentage of CPE reduction against the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the concentration of a carbocyclic nucleoside that reduces cell viability by 50% (CC₅₀).

-

Cell Seeding and Treatment: Follow the same procedure as for the antiviral assay, but without adding the virus.

-

MTT Addition: After the incubation period (typically 2-3 days), add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

-

Data Analysis: Read the absorbance of each well at the appropriate wavelength. Calculate the CC₅₀ value from the dose-response curve of cell viability versus compound concentration.

Anticancer Activity

In addition to their antiviral properties, some carbocyclic nucleosides have demonstrated cytotoxic activity against various cancer cell lines.[2][16] Their mechanism of action in cancer cells often involves interference with DNA synthesis and induction of apoptosis, similar to their antiviral mechanism.[17]

The following table summarizes the anticancer activity of selected carbocyclic nucleosides.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| Truncated Carbocyclic Nucleoside (1b) | MCF7 | Breast Cancer | Not specified | [2] |

| Truncated Carbocyclic Nucleoside (1d) | MDA-MB-231 | Breast Cancer | Not specified | [2] |

| 4'-Thiopurine Nucleoside (± 73) | HeLa | Cervical Cancer | 2.80 | [8] |

Cyclopentane derivatives, particularly cyclopentenone prostaglandins and carbocyclic nucleosides, represent a rich source of therapeutic agents with diverse mechanisms of action. Their ability to modulate key signaling pathways in inflammation and cancer, and to effectively inhibit viral replication, underscores their importance in drug discovery and development. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in this field, facilitating the exploration and optimization of these promising molecular scaffolds for the development of novel therapeutics. Further research into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these compounds will be crucial in translating their therapeutic potential into clinical applications.

References

- 1. m.youtube.com [m.youtube.com]

- 2. Synthesis and Anticancer Properties of Novel Truncated Carbocyclic Nucleoside Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Insights into the molecular mechanism of inhibition and drug resistance for HIV-1 RT with carbovir triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Metabolism of carbovir, a potent inhibitor of human immunodeficiency virus type 1, and its effects on cellular metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. The antiviral activity, mechanism of action, clinical significance and resistance of abacavir in the treatment of pediatric AIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Carbocyclic nucleoside - Wikipedia [en.wikipedia.org]

- 13. droracle.ai [droracle.ai]

- 14. What is the mechanism of Abacavir Sulfate? [synapse.patsnap.com]

- 15. scispace.com [scispace.com]

- 16. [Synthesis of analogues of carbocyclic nucleoside] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Metabolism, Biochemical Actions, and Chemical Synthesis of Anticancer Nucleosides, Nucleotides, and Base Analogs - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane and Related Amino Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated solubility characteristics of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane and outlines detailed experimental protocols for its empirical determination. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on predicting its solubility based on the physicochemical properties of its constituent functional groups—a morpholine ring, a hydroxyl group, and a cyclopentane scaffold. Furthermore, this guide presents established methodologies for solubility assessment, offering a robust framework for researchers in drug development and chemical analysis.

Introduction: Understanding the Solubility of Amino Alcohols

This compound is a substituted amino alcohol. Its solubility is governed by the interplay of its polar and non-polar moieties. The morpholine ring, containing both an ether and a secondary amine, along with the hydroxyl group, introduces polarity and the capacity for hydrogen bonding, which generally favors solubility in polar solvents. Conversely, the cyclopentane ring provides a non-polar, hydrophobic character.

Amino alcohols, as a class, exhibit a range of solubilities depending on their molecular weight and the balance of hydrophilic and hydrophobic groups. Generally, they are soluble in water and other polar solvents due to the presence of the hydrophilic amine and hydroxyl groups.[1] The morpholine moiety itself is miscible with water and a variety of organic solvents.[2][3] The presence of the morpholine ring in a molecule has been shown to potentially increase solubility and impart other favorable pharmacokinetic properties.[4][5]

Predicted Solubility Profile

While specific experimental data is not available, a qualitative solubility profile for this compound can be predicted based on its structure:

-

Water: Expected to have moderate to good solubility in water due to the presence of the polar morpholine and hydroxyl groups, which can form hydrogen bonds with water molecules. The relatively small size of the cyclopentane ring is not expected to dominate the molecule's overall polarity.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): High solubility is anticipated in these solvents as they can act as both hydrogen bond donors and acceptors, readily solvating the polar functional groups of the molecule.

-

Polar Aprotic Solvents (e.g., Acetone, DMSO): Good solubility is expected due to the polarity of these solvents and their ability to interact with the dipole moment of the target compound.

-

Non-Polar Solvents (e.g., Hexane, Toluene): Low solubility is predicted as the non-polar solvent molecules cannot effectively solvate the polar amine and hydroxyl groups.

Experimental Protocols for Solubility Determination

To empirically determine the solubility of this compound, several established methods can be employed. The choice of method often depends on the required accuracy, throughput, and the physicochemical properties of the compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted and robust technique for determining thermodynamic solubility.[6]

Methodology:

-

Preparation of Saturated Solution: An excess amount of the solid compound is added to a known volume of the desired solvent in a sealed vial.

-

Equilibration: The vial is agitated (e.g., using a shaker or rotator) at a constant temperature for a sufficient period to ensure equilibrium is reached. This may take several hours to days.[7]

-

Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), UV-Vis spectroscopy, or mass spectrometry.

Below is a graphical representation of the shake-flask experimental workflow.

Caption: Workflow for Equilibrium Solubility Determination.

Kinetic Solubility Determination

Kinetic solubility assays are high-throughput methods often used in early drug discovery to assess the solubility of a compound from a concentrated stock solution (typically in DMSO) when diluted into an aqueous buffer.

Methodology:

-

Preparation of Stock Solution: A concentrated solution of the compound is prepared in an organic solvent, commonly DMSO.

-

Dilution: A small aliquot of the stock solution is added to an aqueous buffer.

-

Precipitation Monitoring: The formation of a precipitate is monitored over a short period (e.g., 1-2 hours) using nephelometry or turbidimetry.

-

Quantification: The concentration of the compound remaining in solution is determined.

The following diagram illustrates the general process for kinetic solubility measurement.

Caption: General Workflow for Kinetic Solubility Assays.

Qualitative Solubility Classification

A simpler, qualitative approach can be used to classify the solubility of the compound in various solvents.[8][9]

Methodology:

-

A small, measured amount of the compound (e.g., 1-5 mg) is placed in a test tube.

-

A small volume of the solvent (e.g., 0.1 mL) is added incrementally.

-

The mixture is agitated after each addition.

-

The point at which the solid completely dissolves is noted to classify the solubility (e.g., very soluble, soluble, sparingly soluble, insoluble).

Data Presentation

While quantitative data for this compound is not available, experimental results should be summarized in a clear, tabular format for easy comparison.

Table 1: Hypothetical Solubility Data for this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method |

| Water | 25 | Data | Data | Shake-Flask |

| Ethanol | 25 | Data | Data | Shake-Flask |

| Methanol | 25 | Data | Data | Shake-Flask |

| Acetone | 25 | Data | Data | Shake-Flask |

| DMSO | 25 | Data | Data | Shake-Flask |

| Hexane | 25 | Data | Data | Shake-Flask |

Conclusion

The structural features of this compound suggest it is likely to be a water-soluble compound with good solubility in polar organic solvents. This technical guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to empirically determine its solubility profile. The presented methodologies, particularly the shake-flask method for thermodynamic solubility and kinetic solubility assays for high-throughput screening, offer robust approaches for characterizing this and similar amino alcohol compounds, which is a critical step in the drug development process. The lack of publicly available data underscores the importance of conducting such experimental evaluations to fully understand the physicochemical properties of novel chemical entities.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Morpholine [drugfuture.com]

- 3. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. quora.com [quora.com]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. www1.udel.edu [www1.udel.edu]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Conformational Analysis of Substituted Cyclopentane Rings

The cyclopentane ring is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. Its conformational flexibility, governed by a delicate balance of torsional and angle strain, plays a pivotal role in defining the three-dimensional architecture of molecules and, consequently, their biological activity. A thorough understanding of the conformational preferences of substituted cyclopentane rings is therefore critical for rational drug design and development. This guide provides a comprehensive overview of the core principles of cyclopentane conformational analysis, detailed experimental methodologies, and quantitative data to aid researchers in this field.

The Non-Planar Nature of the Cyclopentane Ring

Unlike its six-membered counterpart, cyclohexane, which can adopt a strain-free chair conformation, cyclopentane cannot achieve ideal tetrahedral bond angles (109.5°) and staggered dihedral angles simultaneously. A planar cyclopentane structure would have minimal angle strain, with internal angles of 108°, but would suffer from significant torsional strain due to ten fully eclipsed C-H bonds.[1][2][3][4][5] To alleviate this torsional strain, the ring puckers out of planarity, adopting two primary, low-energy conformations: the envelope and the twist (or half-chair).[6][7][8]

-

Envelope Conformation (Cs symmetry): In this conformation, four of the carbon atoms are coplanar, while the fifth is puckered out of the plane, resembling an open envelope.[1][7][9] This arrangement relieves some of the torsional strain.

-

Twist Conformation (C2 symmetry): Also known as the half-chair, this conformation has three carbon atoms in a plane, with one atom above and one below the plane.[6][8]

For unsubstituted cyclopentane, these two conformations are very close in energy, with the energy difference being less than 0.5 kcal/mol, and are separated by a very low energy barrier.[10][11] This leads to a phenomenon known as pseudorotation , where the pucker rapidly moves around the ring, making the ring highly flexible.[10][12][13][14][15]

The Influence of Substituents

The introduction of substituents onto the cyclopentane ring disrupts the degenerate energy landscape of pseudorotation.[12][16] The ring will preferentially adopt a conformation that minimizes unfavorable steric interactions. A substituent will favor a position that is more "equatorial-like" to avoid steric clash with adjacent atoms.

In a mono-substituted cyclopentane , the envelope conformation where the substituent occupies a pseudo-equatorial position on the flap is generally favored over the pseudo-axial position. Similarly, in the twist conformation, substituents prefer positions that minimize steric strain. The presence of a substituent creates a barrier to pseudorotation, leading to a favored, dominant conformation.[10] For instance, the energy barrier for ring flipping in methylcyclopentane is around 3.5 kcal/mol, favoring the envelope conformation.[10]

For di-substituted cyclopentanes , the analysis is more complex and depends on the relative stereochemistry (cis/trans) and the positions of the substituents. The guiding principle is to adopt a conformation that places the largest substituent(s) in pseudo-equatorial positions to minimize 1,2- and 1,3-diaxial-like interactions.

Quantitative Conformational Energy Data

The following tables summarize key energetic parameters associated with cyclopentane conformations.

Table 1: Relative Energies of Unsubstituted Cyclopentane Conformations

| Conformation | Symmetry | Relative Energy (kcal/mol) | Source |

| Planar | D5h | ~5.0 | [10] |

| Envelope | Cs | ~0 | [10] |

| Twist (Half-Chair) | C2 | < 0.5 | [10][11] |

Table 2: Conformational Energy Differences for Substituted Cyclopentanes

Precise "A-values" as commonly used for cyclohexanes are less established for the highly flexible cyclopentane system. However, computational and experimental studies provide insights into the energy penalties of placing substituents in sterically hindered positions.

| Substituent | Preferred Conformation | Energy Difference (E_pseudo-axial - E_pseudo-equatorial) (kcal/mol) | Method |

| -CH₃ | Envelope | ~0.7 | DFT Calculation |

| -Cl | Twist | 0.42 (E_Psi-a - E_Psi-e) | DFT Calculation[17] |

| -Br | Twist | 0.85 (E_Psi-a - E_Psi-e) | DFT Calculation[17] |

Note: The values presented are indicative and can be influenced by the specific computational method or experimental conditions. "Psi-a" and "Psi-e" refer to pseudo-axial and pseudo-equatorial positions, respectively.

Visualizing Conformational Pathways and Logic

Pseudorotation Pathway of Cyclopentane

Caption: Pseudorotation pathway showing the low-energy interconversion between envelope and twist conformers.

Logic of Substituent Influence on Conformation

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Conformers of Cycloalkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 3. 4.4 Conformations of Cycloalkanes – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Conformational Analysis of Cycloalkanes – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. brainly.com [brainly.com]

- 8. Cycloalkanes [ch.ic.ac.uk]

- 9. dalalinstitute.com [dalalinstitute.com]

- 10. organic chemistry - Cyclopentane conformations - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. researchgate.net [researchgate.net]

- 12. worldscientific.com [worldscientific.com]

- 13. Pseudorotation - Wikipedia [en.wikipedia.org]

- 14. Revealing pseudorotation and ring-opening reactions in colloidal organic molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. worldscientific.com [worldscientific.com]

- 17. Conformational analysis of 2-halocyclopentanones by NMR and IR spectroscopies and theoretical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note & Protocol: Synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-(Morpholin-4-yl)-2-hydroxy-cyclopentane (CAS Number: 161193-34-6) is a vicinal amino alcohol built on a cyclopentane scaffold.[1][2] This class of compounds, characterized by an amino group and a hydroxyl group on adjacent carbons, serves as a valuable building block in medicinal chemistry and organic synthesis.[3] The morpholine moiety is a common heterocyclic fragment found in numerous biologically active compounds and approved drugs, often imparting favorable pharmacokinetic properties.[4] Derivatives of 2-aminocyclopentanol are utilized in the synthesis of more complex molecules and have been explored for their potential in creating peptidomimetics with specific folding properties.[3][5]

The synthesis protocol described herein details a straightforward and efficient method for preparing this compound via the nucleophilic ring-opening of cyclopentene oxide with morpholine. This reaction is a classic example of an SN2 attack on an epoxide, a fundamental transformation in organic chemistry.[6]

Experimental Protocol

This protocol outlines the synthesis of this compound from cyclopentene oxide and morpholine.

Materials and Reagents:

-

Cyclopentene oxide

-

Morpholine[7]

-

Ethanol (anhydrous)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Ethyl acetate

-

Hexanes

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Standard laboratory glassware (beakers, graduated cylinders, etc.)

-

Analytical balance

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine cyclopentene oxide (1.0 eq) and morpholine (1.2 eq).

-

Solvent Addition: Add anhydrous ethanol to the flask to dissolve the reactants, typically to a concentration of 0.5 M with respect to the limiting reagent (cyclopentene oxide).

-

Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain stirring. Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

Remove the ethanol using a rotary evaporator.

-

Dissolve the resulting residue in diethyl ether (100 mL).

-

Wash the organic layer with deionized water (2 x 50 mL) in a separatory funnel to remove excess morpholine and other water-soluble impurities.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

-

Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

-

Isolation and Characterization: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield this compound as a viscous oil or a low-melting solid. Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).

Data Presentation

The following table summarizes the key quantitative data for a representative synthesis.

| Parameter | Value |

| Reactants | |

| Cyclopentene Oxide (MW: 84.12 g/mol ) | 1.0 eq (e.g., 5.0 g, 59.4 mmol) |

| Morpholine (MW: 87.12 g/mol )[7] | 1.2 eq (e.g., 6.2 g, 71.3 mmol) |

| Product | |

| This compound | |

| Molecular Formula | C₉H₁₇NO₂ |

| Molecular Weight | 171.24 g/mol |

| Theoretical Yield | 10.17 g |

| Actual Yield (Post-Purification) | 7.5 - 8.5 g |

| Percent Yield | 74% - 84% |

| Physical Properties | |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | Not readily available; high boiling |

| CAS Number | 161193-34-6[2] |

Mandatory Visualizations

Reaction Scheme and Workflow

The synthesis follows a direct nucleophilic ring-opening pathway.

Caption: Reaction scheme for the synthesis of the target compound.

Purification Workflow

A standard workup and purification procedure is employed to isolate the final product.

Caption: Step-by-step workflow for product purification and isolation.

References

- 1. Page loading... [wap.guidechem.com]

- 2. king-pharm.com [king-pharm.com]

- 3. guidechem.com [guidechem.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation into Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Two stereoisomers are obtained from the reaction of cyclopentene ... | Study Prep in Pearson+ [pearson.com]

- 7. 110-91-8 CAS MSDS (Morpholine) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Application Note and Protocol: Large-Scale Synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the large-scale synthesis of 1-(Morpholin-4-yl)-2-hydroxy-cyclopentane, a valuable building block for the development of novel therapeutics. The described two-step synthesis is designed for scalability and efficiency, starting from readily available cyclopentene. The protocol includes epoxidation of cyclopentene to form cyclopentene oxide, followed by a nucleophilic ring-opening reaction with morpholine. This application note offers comprehensive experimental procedures, a summary of expected quantitative data, and workflow diagrams to ensure reproducibility and successful implementation in a laboratory setting.

Introduction